molecular formula C18H18FNO4 B2927645 4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798679-55-6

4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2927645
CAS No.: 1798679-55-6
M. Wt: 331.343
InChI Key: WSFXFEGSYRCCTJ-UHFFFAOYSA-N
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Description

The compound “4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The molecule also includes a fluorobenzoyl group and a pyranone ring, which are common in various bioactive compounds.


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H and 13C NMR and mass spectra .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve Suzuki–Miyaura coupling, a powerful method for forming carbon-carbon bonds .

Scientific Research Applications

Anticancer Activity

The compound and its derivatives have been investigated for their anticancer activities. For instance, research involving fluoro substituted benzo[b]pyran derivatives, similar in structure to the compound , has shown potential anti-lung cancer activity. These compounds were synthesized and evaluated against several human cancer cell lines, including lung, breast, and CNS cancers, displaying anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (A. G. Hammam, O. A. El-Salam, A. Mohamed, N. A. Hafez, 2005).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds, including variations with fluoro-substituted benzyl groups, have shown promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, as well as cytotoxicity assessments, highlighting their potential as antituberculosis agents (V. U. Jeankumar, J. Renuka, P. Santosh, V. Soni, J. Sridevi, P. Suryadevara, P. Yogeeswari, D. Sriram, 2013).

Synthesis and Structural Exploration

The synthetic pathways to create polyfunctionalized 4H-pyran derivatives bearing a fluorochloro pyridyl moiety have been developed. These methods offer efficient routes to target compounds with characteristics like short reaction times, high yields, and easy product separation, demonstrating the compound's utility in synthetic organic chemistry (Zhenjun Ye, Ren-Rui Xu, X. Shao, Xiaoyong Xu, Zhong Li, 2010).

Antibacterial and Antimicrobial Activity

The compound and its derivatives have also been explored for antibacterial and antimicrobial activities. Novel libraries of fused pyran derivatives have been synthesized and evaluated for in vitro antibacterial activity against a panel of pathogenic bacterial and fungal strains, antituberculosis activity against Mycobacterium tuberculosis H37Rv, and antimalarial activity against Plasmodium falciparum, showcasing the compound's potential in antimicrobial research (Piyush N. Kalaria, Shailesh P. Satasia, Dipak K. Raval, 2014).

Mechanism of Action

The mechanism of action of such compounds would depend on their specific biological targets. For instance, N-benzylpiperidine benzisoxazole derivatives are known to inhibit the enzyme acetylcholinesterase (AChE), which are used for the treatment of Alzheimer’s disease .

Future Directions

The future directions in the research and development of such compounds could involve the design and development of new drugs with potential antimicrobial activity . The best practice to develop new molecules is modification of the structure of the existing drug molecules .

Properties

IUPAC Name

4-[1-(3-fluorobenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-12-9-16(11-17(21)23-12)24-15-5-7-20(8-6-15)18(22)13-3-2-4-14(19)10-13/h2-4,9-11,15H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFXFEGSYRCCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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